![molecular formula C21H25BrN2O2 B5377114 4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5377114.png)
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-methoxy-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenols. It is commonly referred to as BRL-15572 and has been the subject of scientific research due to its potential use in various applications.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor. It binds to the receptor and prevents dopamine from binding, which inhibits downstream signaling pathways. This inhibition of the dopamine D3 receptor has been shown to have potential therapeutic effects in various diseases, including drug addiction, schizophrenia, and Parkinson's disease.
Biochemical and Physiological Effects:
Studies have shown that BRL-15572 has a range of biochemical and physiological effects. It has been shown to reduce cocaine self-administration in rats, suggesting a potential use in drug addiction treatment. BRL-15572 has also been shown to improve cognitive function in animal models of schizophrenia. In addition, BRL-15572 has been shown to have neuroprotective effects in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRL-15572 is its selectivity for the dopamine D3 receptor. This selectivity makes it a valuable tool for studying the function of this receptor subtype. However, one limitation of BRL-15572 is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BRL-15572. One direction is the development of new drugs that target the dopamine D3 receptor for the treatment of drug addiction, schizophrenia, and Parkinson's disease. Another direction is the use of BRL-15572 as a tool for studying the function of the dopamine D3 receptor in various physiological processes. Finally, the development of new synthesis methods for BRL-15572 could improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, BRL-15572 is a chemical compound that has been the subject of scientific research due to its potential use in various applications. Its selectivity for the dopamine D3 receptor makes it a valuable tool for studying the function of this receptor subtype. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic uses in drug addiction, schizophrenia, and Parkinson's disease. The development of new drugs and synthesis methods for BRL-15572 could lead to new treatments for these diseases.
Synthesemethoden
The synthesis of BRL-15572 involves the reaction of 4-bromo-2-methoxyphenol with N-[(3-phenyl-2-propen-1-yl)piperazin-1-yl]methyl]methanesulfonamide. The reaction is carried out in the presence of a base and a solvent. The product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has been studied for its potential use in various applications, including as a tool for understanding the function of G protein-coupled receptors (GPCRs). GPCRs are a family of proteins that play a critical role in many physiological processes and are a target for many drugs. BRL-15572 has been shown to selectively inhibit a specific subtype of GPCR, the dopamine D3 receptor. This selectivity makes BRL-15572 a valuable tool for studying the function of this receptor subtype.
Eigenschaften
IUPAC Name |
4-bromo-2-methoxy-6-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-15-19(22)14-18(21(20)25)16-24-12-10-23(11-13-24)9-5-8-17-6-3-2-4-7-17/h2-8,14-15,25H,9-13,16H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDPQSAVBQBTI-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC=CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.